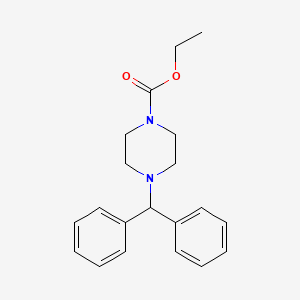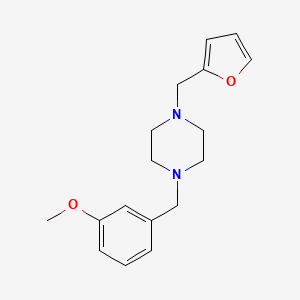![molecular formula C16H18N2O5 B5688970 methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate](/img/structure/B5688970.png)
methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate, commonly known as MFC, is a synthetic compound that has gained increasing attention in scientific research. MFC is a carbamate derivative that has shown promising results in various biological and chemical applications.
作用機序
The mechanism of action of MFC is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. MFC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, MFC can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that MFC has a range of biochemical and physiological effects. MFC has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and reduce inflammation. MFC has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
MFC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. MFC is also relatively inexpensive compared to other anti-cancer compounds. However, MFC has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. MFC also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on MFC. One area of research is the development of new synthesis methods for MFC that can improve its solubility and stability. Another area of research is the investigation of the potential use of MFC in combination with other anti-cancer compounds to improve its effectiveness. Further studies are also needed to fully understand the mechanism of action of MFC and its potential use in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease.
Conclusion:
Methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate, or MFC, is a synthetic compound that has shown promising results in various scientific research applications. MFC has potent anti-cancer properties and has been investigated for its potential use in the treatment of inflammatory diseases. While MFC has several advantages for use in lab experiments, it also has some limitations. Further research is needed to fully understand the potential of MFC and its future directions.
合成法
MFC can be synthesized using a multi-step process involving the reaction of 4-nitrophenyl isocyanate with 5-aminofuran-2-carboxylic acid ethyl ester to form 4-(5-carboxy-2-furyl)phenyl carbamate. This intermediate is then reacted with 2-methoxyethylamine to yield MFC.
科学的研究の応用
MFC has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of MFC is in the field of cancer research. Studies have shown that MFC has potent anti-cancer properties and can induce apoptosis in cancer cells. MFC has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
methyl N-[4-[5-(2-methoxyethylcarbamoyl)furan-2-yl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-21-10-9-17-15(19)14-8-7-13(23-14)11-3-5-12(6-4-11)18-16(20)22-2/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDABCNSDYSRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(O1)C2=CC=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)

![1-methyl-N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-3-pyrrolidinyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5688908.png)
![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-5-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5688912.png)


![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methoxyphenyl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5688959.png)
amino]acetic acid](/img/structure/B5688963.png)
![N-1-oxaspiro[4.4]non-3-yl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688975.png)
![{3-(2-methoxyethyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5688978.png)
![2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile](/img/structure/B5688981.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5688986.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-yl-1-benzofuran-5-carboxamide](/img/structure/B5688990.png)
![4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline](/img/structure/B5688993.png)